Cas no 2138052-59-0 (3-bromo-2-cyclopentyl-7-methylimidazo1,2-apyridine)

3-Bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core with bromine, cyclopentyl, and methyl substituents. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom at the 3-position allows for further functionalization via cross-coupling reactions, while the cyclopentyl group enhances lipophilicity, potentially improving bioavailability in drug development. The methyl substitution at the 7-position contributes to steric and electronic modulation, influencing binding affinity in target interactions. Its well-defined scaffold is advantageous for constructing complex molecules, particularly in medicinal chemistry research focused on kinase inhibitors or CNS-active compounds.
3-bromo-2-cyclopentyl-7-methylimidazo1,2-apyridine structure
2138052-59-0 structure
Product name:3-bromo-2-cyclopentyl-7-methylimidazo1,2-apyridine
CAS No:2138052-59-0
MF:C13H15BrN2
MW:279.175602197647
CID:6309817
PubChem ID:165499739

3-bromo-2-cyclopentyl-7-methylimidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2-cyclopentyl-7-methylimidazo1,2-apyridine
    • 2138052-59-0
    • EN300-1197134
    • 3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine
    • Inchi: 1S/C13H15BrN2/c1-9-6-7-16-11(8-9)15-12(13(16)14)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
    • InChI Key: XRASZLNOKGIZGX-UHFFFAOYSA-N
    • SMILES: BrC1=C(C2CCCC2)N=C2C=C(C)C=CN12

Computed Properties

  • Exact Mass: 278.04186g/mol
  • Monoisotopic Mass: 278.04186g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.3Ų
  • XLogP3: 4.8

3-bromo-2-cyclopentyl-7-methylimidazo1,2-apyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1197134-50mg
3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine
2138052-59-0
50mg
$1020.0 2023-10-03
Enamine
EN300-1197134-0.5g
3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine
2138052-59-0
0.5g
$1165.0 2023-06-08
Enamine
EN300-1197134-10.0g
3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine
2138052-59-0
10g
$5221.0 2023-06-08
Enamine
EN300-1197134-5000mg
3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine
2138052-59-0
5000mg
$3520.0 2023-10-03
Enamine
EN300-1197134-0.05g
3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine
2138052-59-0
0.05g
$1020.0 2023-06-08
Enamine
EN300-1197134-100mg
3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine
2138052-59-0
100mg
$1068.0 2023-10-03
Enamine
EN300-1197134-2500mg
3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine
2138052-59-0
2500mg
$2379.0 2023-10-03
Enamine
EN300-1197134-0.1g
3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine
2138052-59-0
0.1g
$1068.0 2023-06-08
Enamine
EN300-1197134-2.5g
3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine
2138052-59-0
2.5g
$2379.0 2023-06-08
Enamine
EN300-1197134-0.25g
3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine
2138052-59-0
0.25g
$1117.0 2023-06-08

3-bromo-2-cyclopentyl-7-methylimidazo1,2-apyridine Related Literature

Additional information on 3-bromo-2-cyclopentyl-7-methylimidazo1,2-apyridine

Comprehensive Overview of 3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine (CAS No. 2138052-59-0)

3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine (CAS No. 2138052-59-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing bicyclic structures known for their diverse biological activities. The presence of a bromine substituent at the 3-position and a cyclopentyl group at the 2-position enhances its potential as a versatile intermediate in drug discovery.

The molecular formula of 3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine is C13H15BrN2, with a molecular weight of 279.18 g/mol. Its structural uniqueness lies in the fusion of an imidazole ring with a pyridine ring, creating a rigid framework that can interact with various biological targets. Researchers are particularly interested in its potential applications as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator, given the pharmacological relevance of similar compounds in treating inflammatory diseases and central nervous system disorders.

Recent trends in medicinal chemistry highlight the growing demand for imidazo[1,2-a]pyridine derivatives due to their improved metabolic stability and bioavailability compared to simpler heterocycles. The bromine atom in this compound serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable for structure-activity relationship (SAR) studies. Pharmaceutical companies are actively exploring its utility in developing novel antiviral agents and neuroprotective drugs, especially in light of recent global health challenges.

From a synthetic chemistry perspective, 3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine can be prepared through multi-step sequences involving cyclocondensation of 2-aminopyridines with α-bromoketones, followed by selective bromination. The cyclopentyl moiety contributes to enhanced lipophilicity, which is crucial for blood-brain barrier penetration in CNS-targeted therapeutics. Analytical characterization typically involves NMR spectroscopy (1H and 13C), mass spectrometry, and HPLC purity analysis to ensure compound integrity for research applications.

The commercial significance of this compound is reflected in its inclusion in several pharmaceutical patent applications, particularly those related to protein kinase inhibitors and ion channel modulators. Market analysts note increasing procurement of such building blocks by contract research organizations (CROs) engaged in fragment-based drug discovery. Proper handling requires standard laboratory precautions, though it doesn't fall under hazardous material classifications that would require special shipping protocols.

Environmental and safety assessments of 3-bromo-2-cyclopentyl-7-methylimidazo[1,2-a]pyridine indicate it should be treated as all laboratory chemicals - with appropriate ventilation and personal protective equipment. The compound's stability under various pH conditions makes it suitable for diverse experimental setups, though researchers should avoid prolonged exposure to strong light due to potential photodegradation of the brominated aromatic system.

Future research directions for this compound include exploration of its metal-catalyzed transformations and evaluation as a precursor for fluorescent probes, given the intrinsic photophysical properties of the imidazo[1,2-a]pyridine core. Academic and industrial laboratories continue to investigate its potential in addressing unmet medical needs, particularly in oncology and infectious disease therapeutics. The compound's structural features position it as valuable intellectual property in the competitive landscape of medicinal chemistry.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd